![molecular formula C10H8F3NO2 B2714484 N-[2-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 105298-46-2](/img/structure/B2714484.png)

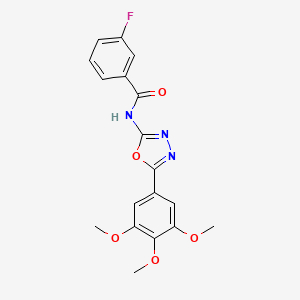

N-[2-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[2-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enamide” is a synthetic organic compound that belongs to the class of amides. It is also known as Teriflunomide, which is a pyrimidine synthesis inhibitor used as an immunomodulatory agent and antirheumatic agent .

Molecular Structure Analysis

The molecular formula of “this compound” is C10H8F3NO2. Its molecular weight is 231.174. The structure of this compound includes a trifluoromethyl group, which is known for its intense electron-withdrawing effect, inducing various pharmaceutically significant structural properties .Physical and Chemical Properties Analysis

The compound is a solid . Its storage temperature is between 2-8°C in an inert atmosphere .Wissenschaftliche Forschungsanwendungen

Fragmentation Patterns in Mass Spectrometry

A study by Bigler and Hesse (1995) explored the fragmentation pattern of a related compound, N-(4-aminobutyl)-3-(4-hydroxyphenyl)prop-2-enamide, in electrospray ionization tandem mass spectrometry. This research highlighted the phenomenon of neighboring group participation, where a phenolic hydrogen is transferred to a primary amino group via a 15-membered ring, demonstrating the compound's utility in mass spectrometric analysis and structural elucidation Bigler, L., & Hesse, M. (1995). Journal of the American Society for Mass Spectrometry.

Inhibition of Dihydroorotate Dehydrogenase

Knecht and Löffler (1998) reported on the inhibition effects of isoxazol and cinchoninic acid derivatives, including N-[4-(trifluoromethyl)phenyl]-2-cyano-3-hydroxy-crotonic acidamide, on human and rat dihydroorotate dehydrogenase. These findings are significant for understanding the molecular basis of immunosuppressive and antirheumatic drugs Knecht, W., & Löffler, M. (1998). Biochemical Pharmacology.

Structural Analysis and BTK Inhibition

Research by Ghosh et al. (2000) on three leflunomide metabolite analogs, including N-[3-bromo-4-(trifluoromethoxy)phenyl]-1-cyano-2-hydroxybut-2-enamide, provides insights into their structural features and potential as inhibitors of Bruton's tyrosine kinase (BTK), a key player in B-cell development. This study contributes to the development of novel therapeutics for B-cell-related diseases Ghosh, S., Jennissen, J., Zheng, Y., & Uckun, F. (2000). Acta Crystallographica. Section C, Crystal Structure Communications.

Anti-inflammatory Applications

Rajasekaran, Sivakumar, and Jayakar (1999) synthesized and evaluated the anti-inflammatory activity of ibuprofen analogs, including the N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide. This research is crucial for the development of new anti-inflammatory agents Rajasekaran, A., Sivakumar, P., & Jayakar, B. (1999). Indian Journal of Pharmaceutical Sciences.

Synthesis of Organosoluble Polyimides

Liu et al. (2002) explored the synthesis and characterization of organosoluble polyimides with trifluoromethyl-substituted benzene in the side chain. The study demonstrated the potential of these materials in advanced applications due to their good solubility and thermal stability Liu, J., He, M., Li, Z. X., Qian, Z., Wang, F., & Yang, S. (2002). Journal of Polymer Science Part A.

Wirkmechanismus

Target of Action

It is suggested that the compound may interact with various cellular components due to its structural features .

Mode of Action

It is hypothesized that the compound could potentially inhibit cellular respiration .

Biochemical Pathways

Given its potential inhibitory effect on cellular respiration, it may impact pathways related to energy production within the cell .

Result of Action

It is suggested that the compound may have anti-inflammatory potential .

Eigenschaften

IUPAC Name |

N-[2-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO2/c1-2-9(16)14-7-4-3-6(5-8(7)15)10(11,12)13/h2-5,15H,1H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNHWCTQTNDLGDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=C(C=C(C=C1)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2714406.png)

![N-(1-benzyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-2-chlorobenzamide](/img/structure/B2714407.png)

![2-cyclopentyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2714409.png)

![N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![(7'-chloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B2714415.png)

![N-(2,4-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2714416.png)

![2-{[(4-Nitrobenzyl)oxy]amino}-5-pyrimidinecarbonitrile](/img/structure/B2714419.png)

![3-(benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2714422.png)

![5-(hydroxymethyl)-8-methyl-2-oxo-N-phenyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2714423.png)